An In-depth Technical Guide to Fmoc-Phe(4-Cl)-OH for Researchers and Drug Development Professionals
An In-depth Technical Guide to Fmoc-Phe(4-Cl)-OH for Researchers and Drug Development Professionals
Fmoc-Phe(4-Cl)-OH, or N-α-Fmoc-4-chloro-L-phenylalanine, is a specialized amino acid derivative crucial for the synthesis of peptides with unique biological activities. This guide provides a comprehensive overview of its chemical properties, applications, and the methodologies for its use in solid-phase peptide synthesis (SPPS), tailored for researchers, scientists, and professionals in drug development. The incorporation of a chlorine atom onto the phenyl ring of phenylalanine offers a strategic modification to probe and modulate peptide-protein interactions, enhance biological stability, and develop novel therapeutic agents.
Core Chemical and Physical Properties
Fmoc-Phe(4-Cl)-OH is a white to off-white powder.[1] Its key identifiers and physical properties are summarized in the table below, providing a foundational understanding of this compound for laboratory use.
| Property | Value | Reference(s) |
| CAS Number | 175453-08-4 | [2] |
| Molecular Formula | C₂₄H₂₀ClNO₄ | [2] |
| Molecular Weight | 421.87 g/mol | [2] |
| Melting Point | 138 °C | [1] |
| Appearance | White to off-white powder | [1] |
| Storage Temperature | 2-8°C | [2] |
| Solubility | Soluble in many organic solvents such as dichloromethane, dimethyl sulfoxide, and N,N-dimethylformamide. | [3] |
Synthesis of Fmoc-Phe(4-Cl)-OH
General Experimental Protocol for Fmoc-Protection of 4-chloro-L-phenylalanine:
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Dissolution: 4-chloro-L-phenylalanine is dissolved in an aqueous solution of a weak base, such as 10% sodium carbonate or sodium bicarbonate, to deprotonate the amino group and increase its nucleophilicity. A co-solvent like 1,4-dioxane may be used to aid solubility.
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Addition of Fmoc Reagent: A solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in a solvent like dioxane is added dropwise to the amino acid solution at a reduced temperature (e.g., 0°C) with vigorous stirring.
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Reaction: The reaction mixture is stirred for several hours, often allowing it to warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: Once the reaction is complete, the mixture is typically diluted with water and washed with a non-polar organic solvent, like diethyl ether, to remove unreacted Fmoc reagent and byproducts.
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Acidification and Isolation: The aqueous layer is then acidified with a dilute acid (e.g., 1M HCl) to a pH of approximately 2. This protonates the carboxylic acid, causing the Fmoc-protected amino acid to precipitate out of the solution.
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Purification: The precipitated product is collected by vacuum filtration, washed with cold water to remove inorganic salts, and then dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Caption: Workflow for the synthesis of Fmoc-Phe(4-Cl)-OH.
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Phe(4-Cl)-OH is primarily used as a building block in Fmoc-based solid-phase peptide synthesis (SPPS).[3][4] This methodology allows for the stepwise assembly of a peptide chain on a solid support (resin).
Standard SPPS Cycle using Fmoc-Phe(4-Cl)-OH:
A typical SPPS cycle involves a series of deprotection, washing, coupling, and washing steps.
| Step | Reagents and Solvents | Purpose |
| 1. Resin Swelling | N,N-Dimethylformamide (DMF) | To allow the resin to expand, making the reactive sites accessible. |
| 2. Fmoc Deprotection | 20% Piperidine in DMF | To remove the Fmoc protecting group from the N-terminus of the growing peptide chain, exposing a free amine for the next coupling reaction. |
| 3. Washing | DMF, Dichloromethane (DCM) | To remove excess piperidine and the Fmoc-adduct. |
| 4. Amino Acid Coupling | Fmoc-Phe(4-Cl)-OH, Coupling Reagent (e.g., HBTU, HATU), Base (e.g., DIPEA) in DMF | To activate the carboxylic acid of Fmoc-Phe(4-Cl)-OH and facilitate the formation of a peptide bond with the free amine on the resin. |
| 5. Washing | DMF, DCM | To remove excess reagents and byproducts from the coupling reaction. |
This cycle is repeated for each amino acid in the desired peptide sequence.
Caption: The iterative cycle of Fmoc solid-phase peptide synthesis.
Biological Significance of Peptides Containing 4-Chlorophenylalanine
The incorporation of 4-chlorophenylalanine into peptides can significantly influence their biological activity. The chlorine atom can alter the peptide's conformation, hydrophobicity, and electronic properties, which in turn can affect its binding affinity to receptors and enzymes, as well as its metabolic stability.
A notable application of 4-chlorophenylalanine is in the study of the serotonergic system. p-Chlorophenylalanine (p-Cl-Phe) is an irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT).[5] By incorporating 4-chlorophenylalanine into peptides that target components of the serotonergic system, researchers can develop potent and specific pharmacological tools.
Caption: The inhibitory effect of p-chlorophenylalanine on the serotonin synthesis pathway.
Safety and Handling
Proper handling of Fmoc-Phe(4-Cl)-OH is essential in a laboratory setting. The following table summarizes key safety information. It is recommended to consult the full Safety Data Sheet (SDS) before use.
| Hazard Category | Information |
| Personal Protective Equipment (PPE) | Eyeshields, gloves, type N95 (US) or type P1 (EN143) respirator filter.[1] |
| Hazard Codes | Xi: Irritant.[1] |
| Safety Phrases | S24/25: Avoid contact with skin and eyes.[1] |
| Storage Class | 13 - Non Combustible Solids.[2] |
| WGK (Water Hazard Class) Germany | 3.[2] |
Conclusion
Fmoc-Phe(4-Cl)-OH is a valuable tool for peptide chemists and drug discovery scientists. Its unique properties allow for the creation of peptides with modified characteristics, offering opportunities to enhance therapeutic potential and to probe biological systems with greater precision. A thorough understanding of its chemical properties, synthesis, and application in SPPS, as outlined in this guide, is essential for its effective and safe utilization in research and development.
